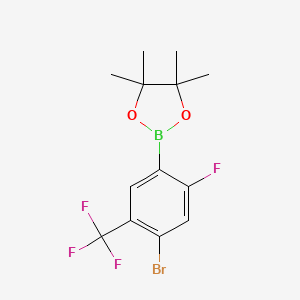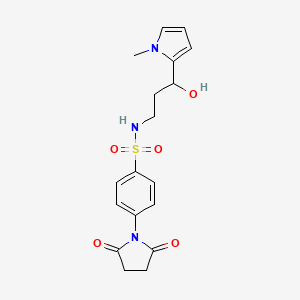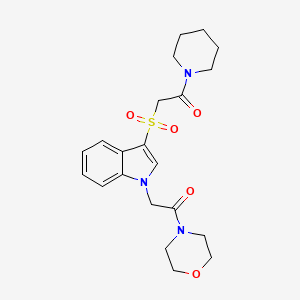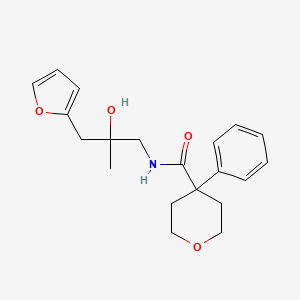
4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester is a specialized organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a bromine atom, a fluorine atom, and a trifluoromethyl group attached to the phenyl ring, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-bromo-2-fluoro-5-(trifluoromethyl)aniline with a boronic acid derivative, such as pinacol boronic acid, in the presence of a suitable catalyst and under specific reaction conditions. The reaction typically involves the use of palladium catalysts and may require inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a boronic acid derivative. It can also undergo other reactions like oxidation, reduction, and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an inert atmosphere (e.g., nitrogen or argon).
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Various oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the compound.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: This compound is widely used in the field of organic chemistry for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in synthetic chemistry.
Biology: In biological research, this compound can be used to create fluorescent probes or to study enzyme mechanisms. Its derivatives may also serve as intermediates in the synthesis of biologically active molecules.
Medicine: The compound and its derivatives can be used in the development of new drugs, particularly in the design of kinase inhibitors or other therapeutic agents. Its role in cross-coupling reactions allows for the creation of diverse chemical libraries for drug discovery.
Industry: In the chemical industry, this compound is used to produce various intermediates and final products. Its versatility in cross-coupling reactions makes it essential for the synthesis of high-value chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boron atom transfers the organic group to the palladium catalyst, which then forms the final product.
Molecular Targets and Pathways:
Suzuki-Miyaura Coupling: The palladium catalyst and the boronic acid derivative are key players in the reaction pathway.
Oxidation and Reduction: The specific molecular targets depend on the oxidizing or reducing agents used.
Comparison with Similar Compounds
4-Bromo-2-fluoroaniline: Lacks the trifluoromethyl group.
4-Bromo-2-fluorophenylboronic acid: Lacks the pinacol ester group.
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: Lacks the bromine atom.
Uniqueness: 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the phenyl ring, which enhances its reactivity and stability in cross-coupling reactions. This combination of functional groups makes it a versatile and valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BBrF4O2/c1-11(2)12(3,4)21-14(20-11)8-5-7(13(17,18)19)9(15)6-10(8)16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJWHTOKPXUEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BBrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-ethoxy-2-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2934648.png)

![tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate](/img/structure/B2934652.png)
![N-(4-ACETAMIDOPHENYL)-2-[(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)SULFANYL]ACETAMIDE](/img/structure/B2934657.png)

![(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one](/img/structure/B2934659.png)

![2-((difluoromethyl)sulfonyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934661.png)


![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2934668.png)


